Hydrogen Bond Donor Count: N-Methyl Amide vs. Des-Methyl Secondary Amide
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide possesses exactly one hydrogen bond donor (azetidine N–H), versus two HBDs for the des-methyl analog N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide (azetidine N–H plus secondary amide N–H) [1]. This reduction reflects a classic medicinal chemistry strategy: each additional HBD above 1 can reduce passive membrane permeability by approximately 0.5–1.0 log units in Caco-2 or PAMPA assays, a class-level inference well established for fragment-sized molecules [2]. For procurement targeting CNS or intracellular targets requiring permeability, the single-HBD profile of the N-methyl compound is quantitatively distinct and functionally non-substitutable.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (PubChem computed) |
| Comparator Or Baseline | N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide: 2 HBDs |
| Quantified Difference | 1 HBD fewer (50% reduction) |
| Conditions | Computed descriptor (PubChem Cactvs 3.4.8.18); permeability impact inferred from drug-likeness class knowledge |
Why This Matters
Selection of the N-methyl compound over the des-methyl analog is rationally driven when permeability-limited targets or CNS penetration is prioritized; the 50% reduction in HBD count directly maps to established drug-likeness guidelines (e.g., Lipinski's Rule of 5, Veber's rules).
- [1] PubChem Compound Summary for CID 66185918. Hydrogen Bond Donor Count = 1. National Library of Medicine, 2025. View Source
- [2] Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. (Class-level inference: HBD >1 associated with reduced permeability.) View Source
